

what is the chemical structure of 11-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **11-Methylicosanoyl-CoA**

Cat. No.: **B15551887**

[Get Quote](#)

An In-depth Technical Guide on 11-Methylicosanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of **11-Methylicosanoyl-CoA**, a long-chain branched fatty acyl-coenzyme A. This document is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism and potential roles of branched-chain fatty acids.

Chemical Structure and Properties

11-Methylicosanoyl-CoA is a derivative of coenzyme A where the thiol group is acylated with 11-methylicosanoic acid. The structure consists of three main parts: the adenosine 3',5'-bisphosphate moiety, the pantothenic acid (vitamin B5) unit, and the β -mercaptopethylamine group, which is linked to the 11-methylicosanoic acid via a thioester bond.

The defining feature of this molecule is the 21-carbon fatty acyl chain (icosanoyl) with a methyl group at the 11th carbon position. This branching has significant implications for its metabolism and physical properties compared to its straight-chain counterpart.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C42H76N7O17P3S	[1]
Molecular Weight	1076.08 g/mol	[1]
Canonical SMILES	<chem>O[C@H]1--INVALID-LINK--(O)=O)COP(OP(OCC(C)(C)--INVALID-LINK--C(NCCC(NCCSC(CCCCCC(C)C)=O)=O)=O)(O)=O)>C@@@HN2C3=NC=NC(N)=C3N=C2</chem>	[1]

Experimental Protocols

Currently, there are no specific, publicly available, detailed experimental protocols for the synthesis or use of **11-Methylicosanoyl-CoA**. However, general chemo-enzymatic methods for the synthesis of various acyl-CoA thioesters have been established and could likely be adapted for **11-Methylicosanoyl-CoA**. These methods often involve the activation of the corresponding carboxylic acid (11-methylicosanoic acid) and its subsequent coupling with coenzyme A.

One common approach is the ethyl chloroformate (ECF) mediated coupling. A generalized protocol based on this method is described below.

Generalized Chemo-Enzymatic Synthesis of Acyl-CoAs (Adapted for **11-Methylicosanoyl-CoA**)

- Activation of 11-Methylicosanoic Acid:
 - Dissolve 11-methylicosanoic acid in an appropriate organic solvent (e.g., THF).
 - Cool the solution to 4°C.
 - Add triethylamine and ethyl chloroformate to the mixture and stir for approximately 45 minutes at 4°C to form the mixed anhydride.

- Coupling with Coenzyme A:
 - Dissolve Coenzyme A (lithium or sodium salt) in a bicarbonate buffer (e.g., 0.5 M NaHCO_3).
 - Add the Coenzyme A solution to the activated fatty acid mixture.
 - Allow the reaction to proceed at room temperature for about 45 minutes.
- Purification:
 - The resulting **11-Methylicosanoyl-CoA** can be purified using high-performance liquid chromatography (HPLC).

Note: This is a generalized protocol and would require optimization for the specific substrate, 11-methylicosanoic acid.


Metabolic Significance and Signaling Pathways

Long-chain acyl-CoAs are central intermediates in fatty acid metabolism, serving as substrates for β -oxidation and as donors of acyl groups in various biosynthetic pathways. Branched-chain fatty acids, such as 11-methylicosanoic acid, are typically derived from the diet or synthesized from branched-chain amino acids.

The metabolism of **11-Methylicosanoyl-CoA** would likely proceed via a modified β -oxidation pathway to accommodate the methyl branch. The presence of the methyl group at an odd-numbered carbon (C11) suggests that its breakdown would eventually yield propionyl-CoA, which can then enter the citric acid cycle after conversion to succinyl-CoA.

Visualization of a Generalized Acyl-CoA Metabolic Fate

The following diagram illustrates the central role of a generic acyl-CoA molecule in cellular metabolism.

[Click to download full resolution via product page](#)

Caption: Generalized metabolic pathways of fatty acyl-CoAs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [what is the chemical structure of 11-Methylicosanoyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15551887#what-is-the-chemical-structure-of-11-methylicosanoyl-coa>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com